3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of benzamides and oxazole derivatives. Benzamides are known for their wide range of biological activities, while oxazole derivatives have gained attention in medicinal chemistry due to their diverse biological properties .
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with an appropriate oxazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions may vary, but the general procedure involves heating the reaction mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,5-Dimethoxy-N-(1,2-oxazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents
Properties
IUPAC Name |
3,5-dimethoxy-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-10-3-8(4-11(5-10)17-2)12(15)14-9-6-13-18-7-9/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDNYPMYQHBIOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CON=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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